![molecular formula C3H4F4O2 B3116356 2,2,3,3-Tetrafluoropropanal hydrate CAS No. 215858-32-5](/img/structure/B3116356.png)
2,2,3,3-Tetrafluoropropanal hydrate
Overview
Description
2,2,3,3-Tetrafluoropropanal hydrate is a chemical compound with the molecular formula C3H4F4O2 . It is used for research and development purposes . The compound is also known as 2,2,3,3-Tetrafluoro-1-propanol .
Molecular Structure Analysis
The molecular weight of 2,2,3,3-Tetrafluoropropanal hydrate is approximately 148.056 Da . The InChI key for the compound is NBUKAOOFKZFCGD-UHFFFAOYSA-N .Scientific Research Applications
- The improved extraction properties of ZIF-8/[Bpy][NTf₂] (where [Bpy] represents a cation and [NTf₂] is a common anion) allow efficient separation of 2,2,3,3-tetrafluoro-1-propanol (TFP) from water. The extraction rate reaches 88.1%, and the system remains reusable .
Solvent for CD-R and DVD-R Fabrication
Extraction Agent in Porous Ionic Liquids (PILs)
Safety and Hazards
The safety data sheet for 2,2,3,3-Tetrafluoro-1-propanol, a related compound, indicates that it is flammable and can cause serious eye irritation. It is also toxic if inhaled . It’s important to handle 2,2,3,3-Tetrafluoropropanal hydrate with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
A study on 2,2,3,3-Tetrafluoro-1-propanol suggests that it is an important organic fluorine-containing intermediate in the production process of surfactants and pharmaceuticals . The same could potentially be true for 2,2,3,3-Tetrafluoropropanal hydrate, but more research is needed to confirm this and to explore other potential applications for this compound.
properties
IUPAC Name |
2,2,3,3-tetrafluoropropanal;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLCFMLCQIWAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)F)(F)F.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725043 | |
Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropanal hydrate | |
CAS RN |
215858-32-5 | |
Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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